molecular formula C18H20F3NO2 B5125965 2-(3,4-dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine

2-(3,4-dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine

Cat. No.: B5125965
M. Wt: 339.4 g/mol
InChI Key: XNGVYJJBCCYZHN-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine is an organic compound that belongs to the class of phenethylamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with 3-(trifluoromethyl)benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine is unique due to the presence of both dimethoxyphenyl and trifluoromethylphenyl groups, which confer distinct chemical properties and potential applications. Its combination of functional groups makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO2/c1-23-16-7-6-13(11-17(16)24-2)8-9-22-12-14-4-3-5-15(10-14)18(19,20)21/h3-7,10-11,22H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGVYJJBCCYZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC(=CC=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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